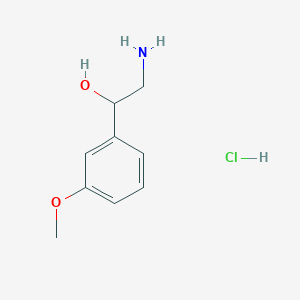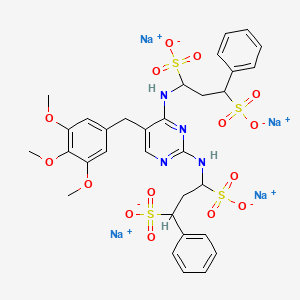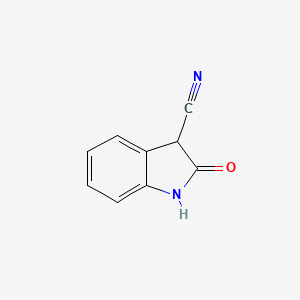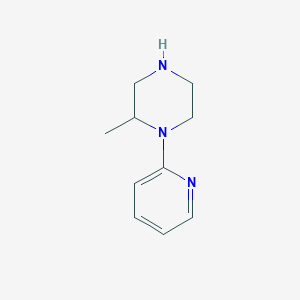
2-Methyl-1-(pyridin-2-YL)piperazine
Übersicht
Beschreibung
2-Methyl-1-(pyridin-2-YL)piperazine is a chemical compound with the CAS Number: 1420808-77-0 . It is a derivative of Pyridinylpiperazine, a class of compounds known to act as potent and selective α2-adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-Methyl-1-(pyridin-2-YL)piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-Methyl-1-(pyridin-2-YL)piperazine is represented by the InChI code: 1S/C10H15N3.ClH/c1-9-8-11-6-7-13(9)10-4-2-3-5-12-10;/h2-5,9,11H,6-8H2,1H3;1H .Physical And Chemical Properties Analysis
2-Methyl-1-(pyridin-2-YL)piperazine is a solid at room temperature . Its molecular weight is 213.71 .Wissenschaftliche Forschungsanwendungen
Synthesis and Docking Studies
- Medicinal Chemistry Applications : Piperazine-1-yl-1H-indazole derivatives, including compounds with 2-Methyl-1-(pyridin-2-YL)piperazine, are important in medicinal chemistry. These compounds are synthesized through efficient processes and characterized by spectral analysis. Docking studies are also performed to understand their potential interactions with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Drug Development and Inhibition Studies
- Inhibition of Acyl-Coenzyme A : Compounds with 2-Methyl-1-(pyridin-2-YL)piperazine structures have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). This has implications for developing treatments for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Metabolism and Antagonistic Properties
- Metabolic Pathways : The metabolism of dopamine D(4) selective antagonists, which are potential treatments for schizophrenia, involves compounds with a piperazine structure. These studies provide insights into the biotransformation processes and metabolic pathways of these drugs (Zhang et al., 2000).
Antiproliferative Effects
- Cancer Cell Line Studies : 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives show antiproliferative effects against human cancer cell lines. This suggests their potential as anticancer agents (Mallesha et al., 2012).
Piperazine-Based Design for Medicinal Chemistry
- Designing Medicinal Compounds : Strategies in medicinal chemistry have been developed to prevent N-acetyltransferase-mediated metabolism in piperazine-containing compounds. This research helps in designing more effective medicinal compounds with better metabolic profiles (Rawal et al., 2008).
Photoluminescence and Structural Studies
- Structural Diversity in Metal Complexes : Research shows that piperazine derivatives, including those with 2-methyl-1-(pyridin-2-yl) structures, lead to diverse metal complexes with interesting structural properties. These studies are significant for understanding the coordination chemistry and photoluminescence properties of such compounds (Purkait et al., 2017).
Miscellaneous Applications
- Antimicrobial and Anticonvulsant Activities : Synthesis of s-Triazine-Based Thiazolidinones with 2-methyl-1-(pyridin-2-yl)piperazine structures has shown antimicrobial properties. Also, derivatives with piperazine structure have demonstrated anticonvulsant and analgesic activities in various studies (Patel et al., 2012; Malawska et al., 2002).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 2-Methyl-1-(pyridin-2-YL)piperazine are not mentioned in the search results, there is ongoing research into the synthesis and applications of piperazine derivatives . These compounds have a wide range of biological and pharmaceutical activity, suggesting potential for future development .
Eigenschaften
IUPAC Name |
2-methyl-1-pyridin-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-11-6-7-13(9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMQBOMVBDJTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500982 | |
| Record name | 2-Methyl-1-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(pyridin-2-YL)piperazine | |
CAS RN |
72615-69-1 | |
| Record name | 2-Methyl-1-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





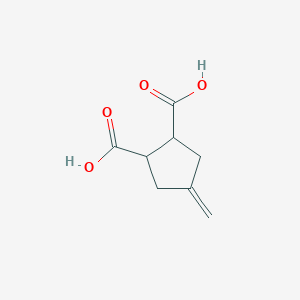

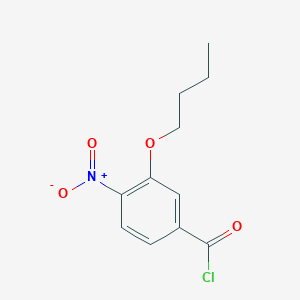
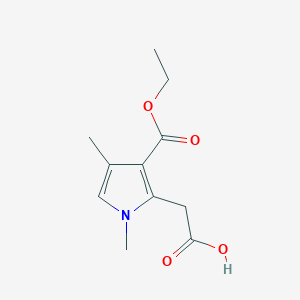
![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)

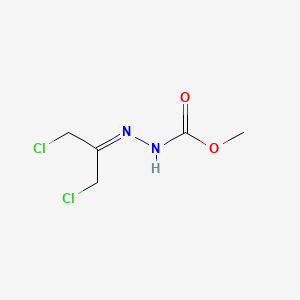
![2-Cyclohexyloxazolo[4,5-b]pyridine](/img/structure/B1625538.png)
